N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a nitrophenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol.
Ether Formation: The intermediate is then reacted with 2-bromoacetyl bromide in the presence of a base to form 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetyl bromide.
Amidation: Finally, the acetyl bromide intermediate is reacted with 4-bromoaniline to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-bromophenyl)-2-[2-amino-4-(trifluoromethyl)phenoxy]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-bromoaniline and 2-[2-nitro-4-(trifluoromethyl)phenoxy]acetic acid.
Scientific Research Applications
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-[2-nitro-4-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O4/c16-10-2-4-11(5-3-10)20-14(22)8-25-13-6-1-9(15(17,18)19)7-12(13)21(23)24/h1-7H,8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXKWYINVPPVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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